3-morpholino-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

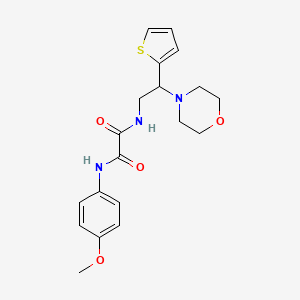

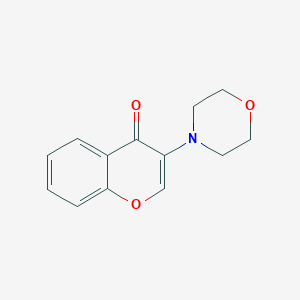

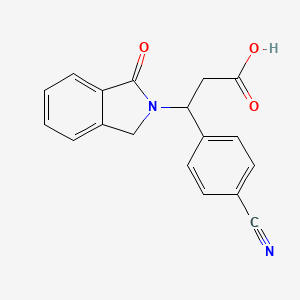

3-morpholino-4H-chromen-4-one is a heterocyclic compound with a fused chromenone ring system. It belongs to the class of oxygen-containing heterocycles. The chroman-4-one framework serves as a significant structural entity and acts as a major building block in various medicinal compounds. Synthetic derivatives of 4H-chromen-4-one exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several synthetic methods have been explored to prepare 4-chromanone-derived compounds. Notably, studies from 2016 to 2021 have focused on improving the methodologies for synthesizing chroman-4-one derivatives . Additionally, specific protocols, such as the one-pot synthesis of spirochromanone-based 3-hydroxy-4H-chromen-4-ones, have been developed .

Molecular Structure Analysis

The molecular structure of 3-morpholino-4H-chromen-4-one consists of a chromenone core fused with a morpholine moiety. The morpholine group contributes to its unique properties and potential biological activities .

Chemical Reactions Analysis

The synthesis of 3-morpholino-4H-chromen-4-one involves various reactions. For instance, it can be obtained through the reaction of hydroxy-substituted chromene-carboxylic acids with appropriate reagents. Mechanistically, the generation of tertiary butoxide radicals and subsequent transformations lead to the formation of the desired product .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The chroman-4-one framework serves as a crucial building block for various medicinal compounds. Researchers have explored the synthesis of 4-chromanone-derived compounds extensively. These synthetic derivatives exhibit a wide range of remarkable biological and pharmaceutical activities . Potential applications include:

- Antiparasitic Agents : Chroman-4-one analogs have demonstrated antiparasitic activity by targeting enzymes such as pteridine reductase-1. They show significant inhibition against Trypanosoma brucei and Leishmania infantum .

Photophysics and Fluorescence Studies

Furochromen-4-ones can be used in photophysical studies due to their unique electronic properties. For instance, the flavone/Ir (F) pair is expected to generate a vibrationally cold T1 state of the energy acceptor, which has implications in fluorescence-based assays and imaging techniques .

Synthetic Methodology and Organic Chemistry

Researchers have investigated various synthetic methods for preparing chroman-4-one derivatives. These studies focus on improving the methodologies of 4-chromanone-derived compounds. Recent advancements include modular access via Yb(OTf)3-catalyzed reactions, which provide efficient routes to furo[3,2-c]chromen-4-ones .

Mécanisme D'action

Target of Action

The primary target of 3-morpholino-4H-chromen-4-one is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine-protein kinase that acts as a molecular sensor for DNA damage and is involved in DNA non-homologous end joining (NHEJ) required for double-strand break (DSB) repair and V(D)J recombination .

Mode of Action

3-morpholino-4H-chromen-4-one interacts with its target, DNA-PK, leading to inhibition of the kinase’s activity . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Biochemical Pathways

The interaction of 3-morpholino-4H-chromen-4-one with DNA-PK affects the DNA damage response pathway. When DNA-PK is inhibited, the DNA non-homologous end joining (NHEJ) pathway, which is crucial for double-strand break (DSB) repair and V(D)J recombination, is disrupted . This leads to an accumulation of DNA damage, triggering apoptosis in cancer cells .

Result of Action

The inhibition of DNA-PK by 3-morpholino-4H-chromen-4-one leads to an accumulation of DNA damage in cells, triggering apoptosis, particularly in cancer cells . This results in a decrease in tumor growth and potentially contributes to the treatment of cancer .

Propriétés

IUPAC Name |

3-morpholin-4-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFOQMKGXPWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-morpholino-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)

![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)